molecular formula C21H30N4O4 B124281 Cinitaprid CAS No. 66564-14-5

Cinitaprid

Katalognummer: B124281
CAS-Nummer: 66564-14-5
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: ZDLBNXXKDMLZMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Cinitapride has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Cinitapride is a gastroprokinetic agent and antiulcer benzamide . It primarily targets the serotonin receptors in the body . Specifically, it acts as an agonist at the 5-HT1 and 5-HT4 receptors and as an antagonist at the 5-HT2 receptors .

Mode of Action

Cinitapride interacts with its targets by stimulating the release of acetylcholine , a chemical messenger that can increase the motility of the intestine . It also blocks the presynaptic serotonin receptors and increases its release, resulting in greater serotonergic activity .

Biochemical Pathways

The primary biochemical pathway affected by Cinitapride involves the serotonin (5-HT) receptors . By acting as an agonist at the 5-HT1 and 5-HT4 receptors, Cinitapride promotes the release of acetylcholine, which in turn stimulates gastrointestinal motility . As an antagonist at the 5-HT2 receptors, it prevents the inhibitory effects of serotonin, further promoting gastrointestinal motility .

Pharmacokinetics

The maximum plasma levels of Cinitapride are reached two hours after oral administration . Its elimination half-life is 3 to 5 hours for the first 8 hours, with a residual half-life of over 15 hours with extremely low plasma levels after that time . These properties influence the bioavailability of Cinitapride, ensuring its therapeutic effect.

Result of Action

The molecular and cellular effects of Cinitapride’s action primarily involve the enhancement of gastrointestinal motility . This is achieved through the stimulation of acetylcholine release and increased serotonergic activity . These effects make Cinitapride effective for the treatment of gastrointestinal disorders associated with motility disturbances like gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cinitapride is synthesized by reacting methyl 4-amino-2-ethoxy-5-nitrobenzoate with a 4-aminopiperidine derivative . The reaction involves the formation of an amide bond between the two reactants under controlled conditions.

Industrial Production Methods: In industrial settings, the synthesis of cinitapride involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions: Cinitapride undergoes various chemical reactions, including:

    Oxidation: Cinitapride can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitro group present in cinitapride.

    Substitution: Substitution reactions can occur at the aromatic ring or the piperidine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

Vergleich Mit ähnlichen Verbindungen

    Metoclopramide: Another benzamide derivative with similar prokinetic and antiemetic properties.

    Domperidone: A dopamine antagonist used to treat gastrointestinal motility disorders.

    Itopride: A prokinetic agent with dual dopamine antagonist and acetylcholinesterase inhibitory actions.

Comparison: Cinitapride is unique in its dual action on serotonin receptors, which distinguishes it from other prokinetic agents. While metoclopramide and domperidone primarily act as dopamine antagonists, cinitapride’s action on serotonin receptors provides a broader range of therapeutic effects . Additionally, cinitapride has been shown to have a lower risk of adverse events compared to some other prokinetic agents .

Biologische Aktivität

Cinitapride is a gastroprokinetic agent primarily used in the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD), functional dyspepsia, and irritable bowel syndrome (IBS). This article delves into its biological activity, focusing on its pharmacological mechanisms, clinical efficacy, and safety profile, supported by relevant research findings and case studies.

Cinitapride exhibits a dual mechanism of action as a substituted benzamide. It functions as an agonist at the 5-HT4 serotonin receptor and an antagonist at the 5-HT2A receptor . This unique interaction enhances gastrointestinal motility and facilitates gastric emptying while also providing antiemetic effects.

  • 5-HT4 Receptor Agonism : This action promotes the release of acetylcholine, enhancing peristalsis and improving gastric emptying.
  • 5-HT2A Receptor Antagonism : By blocking this receptor, cinitapride mitigates the prokinetic effects that can lead to nausea and vomiting.

Pharmacokinetics

Cinitapride is rapidly absorbed after oral administration, achieving peak plasma concentrations approximately 2 hours post-dose. It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C8. The drug's pharmacokinetic profile indicates minimal interaction with cardiac repolarization, as shown in studies where it did not significantly affect the QT interval on an electrocardiogram (ECG) when administered alone or with ketoconazole, a CYP3A4 inhibitor .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of cinitapride in various gastrointestinal conditions:

  • Gastroesophageal Reflux Disease (GERD) :
    • A multicenter study involving 7,320 patients demonstrated that 72.58% reported considerable symptom relief after four weeks of treatment with cinitapride (1 mg three times daily). Mild improvement was noted in 26.55%, while only 0.84% experienced no improvement .
  • Functional Dyspepsia :
    • In a controlled trial with 35 patients, significant reductions were observed in symptom intensity scores from baseline (8.4 ± 1.4) to post-treatment (0.3 ± 1.1). The majority of patients rated the drug's efficacy as excellent (85.3%) after a four-week regimen .
  • Irritable Bowel Syndrome :
    • Cinitapride has also shown promise in alleviating symptoms associated with IBS, contributing to improved quality of life for patients suffering from this chronic condition.

Safety Profile

Cinitapride is generally well-tolerated among patients. Common adverse effects reported include:

  • Headache
  • Diarrhea
  • Nausea
  • Drowsiness
  • Dizziness

In clinical studies, non-severe adverse events occurred in only 2.9% of patients, indicating a favorable safety profile .

Case Studies

Several case studies provide insight into cinitapride's effectiveness:

  • A case study on ethanol-induced gastric mucosal injury highlighted cinitapride's gastroprotective properties, suggesting its potential utility in preventing mucosal damage under stress conditions .

Summary Table of Clinical Findings

ConditionStudy PopulationTreatment DurationSymptom Relief (%)Adverse Events (%)
GERD7,3204 weeks72.582.9
Functional Dyspepsia354 weeks85.3 (excellent)Varied
Irritable Bowel SyndromeNot specifiedNot specifiedNot quantifiedNot quantified

Eigenschaften

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLBNXXKDMLZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867232
Record name 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinitapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cinitapride is a substituted benzamide with 5-HT receptor antagonist and agonist activity.
Record name Cinitapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08810
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

66564-14-5
Record name Cinitapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66564-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinitapride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066564145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinitapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08810
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINITAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8I97I2L24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cinitapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinitapride
Reactant of Route 2
Reactant of Route 2
Cinitapride
Reactant of Route 3
Reactant of Route 3
Cinitapride
Reactant of Route 4
Cinitapride
Reactant of Route 5
Reactant of Route 5
Cinitapride
Reactant of Route 6
Cinitapride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.